2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1058437-07-2
VCID: VC11934753
InChI: InChI=1S/C18H17N3O3S/c1-24-14-6-4-13(5-7-14)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-25-15/h2-9,12H,10-11H2,1H3,(H,19,22)
SMILES: COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4 g/mol

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide

CAS No.: 1058437-07-2

Cat. No.: VC11934753

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide - 1058437-07-2

Specification

CAS No. 1058437-07-2
Molecular Formula C18H17N3O3S
Molecular Weight 355.4 g/mol
IUPAC Name 2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C18H17N3O3S/c1-24-14-6-4-13(5-7-14)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-25-15/h2-9,12H,10-11H2,1H3,(H,19,22)
Standard InChI Key YGYAFWAAZFLCCO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,6-dihydropyrimidin-6-one core substituted at position 4 with a 4-methoxyphenyl group and at position 1 with a 2-[(thiophen-2-yl)methyl]acetamide moiety. Key structural attributes include:

  • Pyrimidine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 3.

  • 4-Methoxyphenyl group: Provides electron-donating effects due to the methoxy substituent.

  • Thiophene-methyl-acetamide side chain: Introduces sulfur-containing heterocyclic diversity and potential bioisosteric properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₈H₁₇N₃O₃S
Molecular weight355.4 g/mol
CAS number1058437-07-2
Solubility (predicted)Moderate in DMSO, low in water
LogP (lipophilicity)~2.1 (moderate permeability)

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Formation of pyrimidinone core: Condensation of thiourea with ethyl acetoacetate under basic conditions yields 6-methyl-2-thioxo-1,6-dihydropyrimidin-4-one .

  • Alkylation: Reaction of the pyrimidinone intermediate with 2-chloro-N-(thiophen-2-ylmethyl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base .

  • Purification: Chromatography or recrystallization to isolate the final product .

Yield and Optimization

  • Typical yield: 60–75% after purification .

  • Critical parameters: Reaction temperature (70–80°C), solvent polarity, and stoichiometric ratios of reactants .

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, NH), 7.45–7.30 (m, aromatic), 4.52 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃)
IR (KBr)1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O)
LC-MSm/z 356.1 [M+H]⁺

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